
Ethyl 4-carbamoylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-carbamoylcyclohexanecarboxylate is an organic compound with the molecular formula C10H17NO3 It is a derivative of cyclohexane, featuring both an ester and a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-carbamoylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of specialized equipment to maintain the necessary temperature and pressure conditions. The purity of the final product is ensured through various purification techniques, such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-carbamoylcyclohexanecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and various substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 4-carbamoylcyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of ethyl 4-carbamoylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-oxocyclohexanecarboxylate
- Ethyl 2-oxocyclohexanecarboxylate
- Ethyl 4-aminocyclohexanecarboxylate
Uniqueness
Ethyl 4-carbamoylcyclohexanecarboxylate is unique due to the presence of both an ester and a carbamoyl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
ethyl 4-carbamoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H2,11,12) |
Clave InChI |
GEVPGISNKLOEDQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(CC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


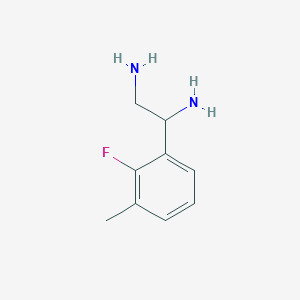
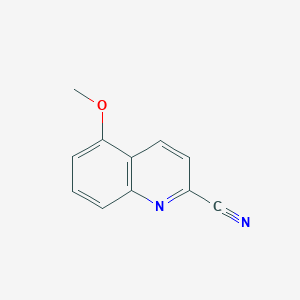

![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)

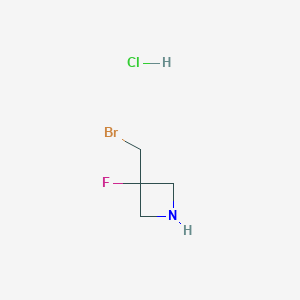

![5-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13037887.png)
![2-Azabicyclo[3.1.0]hexan-4-one hydrochloride](/img/structure/B13037889.png)

![6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037901.png)
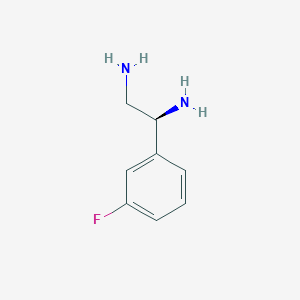
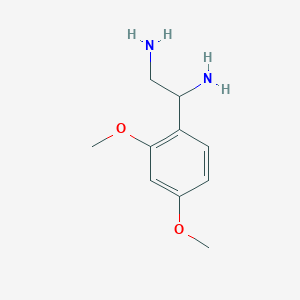
![(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037929.png)
